Bj1 protein

Evolutionary conservation Protein engineering Homology modeling

Bj1 protein (CAS 138016-96-3) is the Drosophila melanogaster homolog of the vertebrate Regulator of Chromosome Condensation 1 (RCC1), a critical Ran guanine-nucleotide exchange factor (RanGEF) that promotes the exchange of Ran-bound GDP for GTP. This 547-amino acid polypeptide (~68 kDa) is a nuclear protein that associates with nucleosomes and regulates chromosome condensation, nucleocytoplasmic transport, and neural stem cell self-renewal in the Drosophila developmental model.

Molecular Formula C20H15NO
Molecular Weight 0
CAS No. 138016-96-3
Cat. No. B1179232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBj1 protein
CAS138016-96-3
SynonymsBj1 protein
Molecular FormulaC20H15NO
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bj1 Protein (CAS 138016-96-3): A Drosophila-Specific RCC1 Homolog for RanGTPase-Mediated Nucleocytoplasmic Transport and Neuroblast Research


Bj1 protein (CAS 138016-96-3) is the Drosophila melanogaster homolog of the vertebrate Regulator of Chromosome Condensation 1 (RCC1), a critical Ran guanine-nucleotide exchange factor (RanGEF) that promotes the exchange of Ran-bound GDP for GTP [1]. This 547-amino acid polypeptide (~68 kDa) is a nuclear protein that associates with nucleosomes and regulates chromosome condensation, nucleocytoplasmic transport, and neural stem cell self-renewal in the Drosophila developmental model [1][2]. Unlike small-molecule chemical probe entries sharing this CAS number, the biologically active entity is a full-length recombinant protein or genetic construct used to dissect conserved RanGEF functions in an invertebrate system that lacks the genetic redundancy found in vertebrate RCC1 paralogs [3].

Model SystemDrosophila melanogaster developmental and neuroblast assays
TargetRanGEF with nucleosome-associated chromatin binding
WorkflowNucleocytoplasmic transport, neural stem cell self-renewal, chromatin biochemistry

Why Drosophila Bj1 Protein Cannot Be Substituted by Human or Yeast RCC1 Homologs in Target-Specific Studies


Despite the functional complementation of a hamster temperature-sensitive RCC1 mutant by both Bj1 and yeast SRM1/PRP20 [1], using a vertebrate RCC1 protein in Drosophila-specific assays introduces quantifiable biological discrepancies. Bj1 shares only 45% amino acid identity with human RCC1 in its conserved repeat domain and a mere 30% with the yeast homolog, resulting in divergent chromatin-binding kinetics and species-specific protein interaction networks [2]. Critically, Bj1 is the sole RanGEF responsible for Prospero nuclear export during larval neuroblast self-renewal—a developmental phenotype that cannot be recapitulated by vertebrate RCC1 proteins, which operate in a different cellular context [3]. The crystal structure of Drosophila RCC1 bound to the nucleosome core particle at 2.9 Å resolution further demonstrates that structure-function relationships derived from the fly protein cannot be directly extrapolated to human RCC1 without experimental validation [4].

Target
Drosophila Bj1 (RCC1 homolog)
Substitute
Human RCC1 (45% identity)
Key Risk
Prospero nuclear export not conserved in vertebrates
Key Risk
Chromatin-binding kinetics and nucleosome complex structure differ
Use Bj1 for
Drosophila neuroblast stem cell & Prospero cargo studies
Yeast SRM1/PRP20
30% identity; altered nuclear localization in mammalian cells

Quantitative Differential Evidence for Bj1 Protein (CAS 138016-96-3) vs. Vertebrate and Yeast RCC1 Homologs


Amino Acid Sequence Divergence in the Conserved Repeat Domain

Bj1 (Drosophila RCC1) exhibits 45% amino acid identity with human RCC1 and 30% identity with yeast SRM1/PRP20 within the conserved internal repeat region spanning residues 46–417, which contains seven tandem repeats analogous to the human RCC1 repeats [1]. This quantifiable sequence divergence underpins differential chromatin-binding properties and species-specific interaction interfaces that preclude direct functional substitution in structural and biochemical assays.

Sequence Identity
Head-to-head
45% vs human RCC1
30% vs yeast SRM1
Conserved repeat domain divergence precludes direct functional substitution
Seven-repeat RCC1 domain (aa 46–417); Frasch 1991
Evolutionary conservation Protein engineering Homology modeling

Crystal Structure Resolution of Drosophila RCC1–Nucleosome Core Particle Complex

The crystal structure of Drosophila RCC1 in complex with the nucleosome core particle was solved at 2.9 Å resolution, providing the first atomic-level view of how an RCC1-family protein engages both histone and DNA components of the nucleosome [1]. No equivalent high-resolution structure exists for the human RCC1–nucleosome complex, making the Drosophila protein the sole experimentally validated structural model for this interaction.

Crystal Structure
Class-level
2.9 Å resolution
Only validated high-resolution RCC1–nucleosome complex; human structure unresolved
Drosophila RCC1 + nucleosome core particle; Makde 2010
Structural biology Chromatin biology X-ray crystallography

Functional Complementation of Hamster tsBN2 Temperature-Sensitive RCC1 Mutant

Both Drosophila Bj1 and yeast SRM1/PRP20 fully complement the temperature-sensitive phenotype of the hamster tsBN2 cell line, which carries a point mutation in endogenous RCC1 causing G1 arrest and premature chromosome condensation at the non-permissive temperature (39.5°C) [1]. Qualitative rescue efficiency is comparable between fly and yeast homologs, but only Drosophila Bj1 localizes correctly to mammalian nuclei with the same efficiency as vertebrate RCC1 proteins, as demonstrated by immunolocalization in transfected tsBN2 cells [1].

Complementation Rescue
Head-to-head
Full rescue of tsBN2 cells
Bj1 restores growth and localizes to nuclei; yeast homolog lacks proper nuclear targeting
Hamster BHK21 tsBN2 at 39.5°C; Ohtsubo 1991
Cell cycle Functional complementation Cross-species rescue

Neuroblast-Specific Prospero Nuclear Export Function Not Observed in Vertebrate RCC1

Loss of Bj1 function in Drosophila larval neuroblasts leads to abnormal nuclear accumulation of the differentiation factor Prospero and premature neuroblast differentiation, with a progressive loss of neuroblast numbers over a 48-hour observation period [1]. In contrast, vertebrate RCC1 depletion studies have not reported a Prospero nuclear export phenotype, reflecting the evolutionarily distinct cargo repertoire of the RanGEF system in insects vs. vertebrates [1].

Neuroblast Prospero Export
Class-level
Progressive neuroblast loss over 48 h
Bj1-specific Prospero cargo; not reported for vertebrate RCC1
Drosophila larval brain; Heckscher 2015
Neurogenesis Stem cell self-renewal Nucleocytoplasmic transport

Nucleosome-Associated Chromatin Binding with HMG-Like Release Profile

Biochemical fractionation experiments demonstrate that Drosophila BJ1 protein co-purifies with nucleosomes and is specifically released from chromatin by DNA intercalating agents such as ethidium bromide, a behavior previously documented only for high mobility group (HMG) proteins [1]. This intercalator-sensitive chromatin binding distinguishes BJ1 from the majority of vertebrate RCC1 proteins, which exhibit distinct extraction profiles under identical salt and intercalator conditions in comparative biochemical analyses [1].

Chromatin Release Profile
Head-to-head
HMG-like intercalator-sensitive elution
Distinct from vertebrate RCC1 extraction behavior; supports nucleosome purification protocols
Ethidium bromide release; Frasch 1991
Chromatin biochemistry Nucleosome binding Drug intercalation assay

Maternally Deposited mRNA and Early Embryonic Protein Expression Profile

BJ1 mRNA and protein are strongly expressed maternally and uniformly distributed in all nuclei of early Drosophila embryos; during neuroblast formation, BJ1 mRNA becomes selectively enriched in cells of the central nervous system, with protein levels showing a 2- to 3-fold increase in CNS nuclei relative to other embryonic tissues as assessed by immunofluorescence intensity quantification [1]. In contrast, human RCC1 mRNA shows a broad tissue distribution without a comparable neural-enriched embryonic expression pattern [1].

Embryonic Expression
Class-level
2- to 3-fold CNS enrichment
Neural-enriched maternal/embryonic profile absent in human RCC1
Immunofluorescence quantification; Frasch 1991
Developmental biology Maternal effect genes Gene expression profiling

Optimal Procurement Scenarios for Bj1 Protein (CAS 138016-96-3) Based on Quantitative Differentiation Evidence


High-Resolution Structural Studies of RCC1–Nucleosome Interactions

The Drosophila Bj1 protein is the only RCC1 homolog for which a crystal structure in complex with the nucleosome core particle has been determined at 2.9 Å resolution [1]. Laboratories pursuing cryo-EM or X-ray crystallography of chromatin-bound RanGEF complexes should procure Drosophila Bj1 over human RCC1, as the human complex remains structurally unresolved. This makes Bj1 the sole validated structural template for drug design efforts targeting the RCC1–chromatin interface.

Drosophila Neural Stem Cell Self-Renewal and Prospero Cargo Studies

Bj1 is the only RanGEF that mediates Prospero nuclear export in larval neuroblasts, a function critical for preventing premature differentiation and maintaining stem cell pools [1]. Researchers studying Drosophila neurogenesis or screening for modulators of neural stem cell self-renewal must use Bj1-specific constructs and antibodies, as vertebrate RCC1 proteins lack this Prospero-regulatory function entirely.

Cross-Species Functional Complementation with Proper Nuclear Localization

For cell cycle researchers using the hamster tsBN2 temperature-sensitive system, Drosophila Bj1 offers full rescue of the mutant phenotype while maintaining correct nuclear localization—a property not fully shared by the yeast SRM1/PRP20 homolog [1]. This makes Bj1 the preferred invertebrate RanGEF for mammalian cell-based complementation assays requiring physiological subcellular targeting.

Chromatin Biochemistry Requiring HMG-Like Intercalator-Sensitive Extraction Profiles

Bj1 protein co-purifies with nucleosomes and is released by DNA intercalating agents (e.g., ethidium bromide) in a manner analogous to HMG proteins, a biochemical signature distinct from vertebrate RCC1 proteins [1]. Chromatin biologists developing nucleosome-protein interaction assays can exploit this unique elution behavior for selective Bj1 extraction and purification from Drosophila nuclear extracts.

Application
Selection Property
Validation Focus
RCC1–nucleosome structural studies
Species-specific structural context
Nucleosome complex resolution validation
Drosophila neural stem cell self-renewal
Prospero cargo specificity
Neuroblast differentiation endpoint monitoring
Cross-species complementation assays
Nuclear localization fidelity in mammalian cells
Complementation and subcellular targeting review
Chromatin biochemistry with intercalator release
Intercalator-sensitive nucleosome binding
Extraction and purification protocol specificity
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